molecular formula C16H15F3N2O4S B2476358 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate CAS No. 338396-40-0

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate

Cat. No.: B2476358
CAS No.: 338396-40-0
M. Wt: 388.36
InChI Key: XDPNBVPBVXOPDE-UHFFFAOYSA-N
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Description

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H15F3N2O4S and a molecular weight of 388.36 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a carbamoyl group, and a dimethylsulfamate group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-aminophenyl N,N-dimethylsulfamate under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbamoyl and dimethylsulfamate groups contribute to its reactivity and potential biological activity .

Biological Activity

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15F3N2O4S
  • Molecular Weight : 388.36 g/mol
  • CAS Number : 338396-40-0
  • Density : 1.435 g/cm³ (predicted)
  • pKa : 12.75 (predicted) .

Antimicrobial Activity

Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
This compoundS. aureus25.9 µMBactericidal activity confirmed
MRSA12.9 µMBactericidal activity confirmed
Enterococcus faecalisNo activityResistant strain

The data suggests that the compound exhibits both bacteriostatic and bactericidal properties, with MIC values indicating effective inhibition against S. aureus and MRSA isolates .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The anti-inflammatory effects were compared to those of parental compounds, showing promising results.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Effect on NF-κB Activation
This compound>20Moderate attenuation
Cinnamic acid derivative<20Significant attenuation

The results indicate that while the compound shows some anti-inflammatory potential, it is less potent than other tested compounds .

Anticancer Activity

The compound's anticancer properties were evaluated using various cancer cell lines. In particular, its efficacy against c-KIT mutant-mediated tumors was investigated.

Case Study: c-KIT Mutant Inhibition

In a study involving c-KIT mutant models, the compound demonstrated good pharmacokinetic profiles and significant antitumor efficacy in vivo. This suggests its potential as a therapeutic candidate for gastrointestinal stromal tumors resistant to conventional treatments.

Table 3: Anticancer Activity Overview

Cancer ModelResponse
c-KIT T670ISignificant tumor reduction
c-KIT D820GModerate efficacy
Wild-type c-KIT patient cellsEffective in primary cell cultures

These findings highlight the potential of this compound as an effective agent in targeted cancer therapy .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPNBVPBVXOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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